molecular formula C15H12N2OS2 B2702502 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide CAS No. 19967-42-1

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide

Cat. No. B2702502
CAS RN: 19967-42-1
M. Wt: 300.39
InChI Key: DPVDQOWEIHSEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied extensively due to their wide range of biological activities and are part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific example of a synthesis method involves a one-pot three-component Knoevenagel condensation reaction .


Chemical Reactions Analysis

Benzothiazole derivatives have been involved in various chemical reactions. For instance, a reaction involving 2-aminothiophenol and aldehydes in an air/DMSO oxidant system provides 2-aroylbenzothiazoles . Another reaction involves the condensation of 2-aminothiophenol with aromatic aldehydes .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide:

Anticonvulsant Activity

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide has been studied for its potential anticonvulsant properties. Research indicates that derivatives of benzothiazole exhibit significant anticonvulsant activity, making them promising candidates for the development of new antiepileptic drugs. These compounds have shown efficacy in various seizure models, including the 6 Hz psychomotor seizure test .

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Benzothiazole derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide, have demonstrated effectiveness against a range of bacterial and fungal pathogens. This makes them potential candidates for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Activity

Research has shown that benzothiazole derivatives can exhibit anticancer properties. 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide has been investigated for its ability to inhibit the growth of cancer cells. Studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for cancer therapy .

Future Directions

The future directions for the study of “2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide” and similar compounds could involve further exploration of their biological activities, potential therapeutic applications, and development of more efficient synthesis methods. The search for newer, more effective, and less toxic anticonvulsants is one area of interest .

Mechanism of Action

Target of Action

The primary targets of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key processes in the pathophysiology of epilepsy.

Mode of Action

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide interacts with its targets by binding to these receptors and modulating their activity . This interaction results in the inhibition of neuronal excitability and reduction of abnormal electrical activity in the brain, thereby controlling seizures.

Biochemical Pathways

The action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide affects the GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory neurotransmitter systems in the brain, respectively . By enhancing GABAergic inhibition and reducing glutamatergic excitation, this compound helps to restore the balance of excitation and inhibition in the brain, thereby reducing the occurrence of seizures.

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide’s action include the modulation of neuronal excitability and synaptic transmission . This leads to a reduction in abnormal electrical activity in the brain, thereby controlling seizures.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c18-14(16-11-6-2-1-3-7-11)10-19-15-17-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDQOWEIHSEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.